2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
説明
2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, commonly known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. It was first synthesized by Bristol-Myers Squibb in 2003 and has since been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
BMS-345541 acts as a selective inhibitor of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the activation of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, BMS-345541 prevents the degradation of IκBα and subsequently inhibits the activation of NF-κB. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and downregulation of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of BMS-345541 is its selectivity for the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which makes it a valuable tool for studying the NF-κB pathway. It has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of BMS-345541 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of BMS-345541, including:
1. Further preclinical and clinical studies to evaluate its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
2. Development of more potent and selective inhibitors of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which could have greater therapeutic efficacy and fewer adverse effects.
3. Exploration of the potential use of BMS-345541 in combination with other drugs or therapies, to enhance its therapeutic efficacy.
4. Investigation of the role of the NF-κB pathway in various diseases, to identify new targets for drug development.
In conclusion, BMS-345541 is a promising small molecule inhibitor of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, with potential applications in the treatment of various diseases. Its selectivity and low toxicity make it a valuable tool for studying the NF-κB pathway, and further research is needed to explore its full therapeutic potential.
科学的研究の応用
BMS-345541 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which is involved in the regulation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
特性
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(16-17-9-3-2-4-10-17)20-13-6-5-12-19(20)21(25)23-15-18-11-7-8-14-22-18/h2-14H,15-16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELFRNLZSIHWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。